Amino-PEG10-alcohol

描述

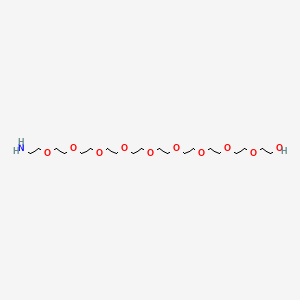

Amino-PEG10-alcohol is a compound that consists of an amino group, a 10-unit polyethylene glycol (PEG) chain, and an alcohol group. This compound is highly water-soluble and is commonly used in bioconjugation and drug delivery applications due to its ability to react with various functional groups such as carboxylic acids, activated NHS esters, and carbonyls (ketones and aldehydes) .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Amino-PEG10-alcohol typically involves the reaction of a PEG chain with an amino group and an alcohol group. The PEG chain provides solubility and steric hindrance, making it useful for modifying and functionalizing biomolecules. The synthetic route generally includes the following steps:

Activation of PEG Chain: The PEG chain is activated using reagents such as tosyl chloride or mesyl chloride to introduce a leaving group.

Introduction of Amino Group: The activated PEG chain is then reacted with an amine to introduce the amino group.

Introduction of Alcohol Group: Finally, the PEG chain with the amino group is reacted with an alcohol to introduce the alcohol group.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high purity and yield. The process typically includes:

Bulk Activation: Large quantities of PEG are activated using industrial-grade reagents.

Continuous Flow Reactors: The activated PEG is then passed through continuous flow reactors where it reacts with amines and alcohols.

Purification: The final product is purified using techniques such as chromatography and crystallization to remove any impurities

化学反应分析

Types of Reactions

Amino-PEG10-alcohol undergoes various types of chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The amino group can be reduced to form primary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions with carboxylic acids, activated NHS esters, and carbonyls.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are commonly used for substitution reactions .

Major Products Formed

Oxidation: Aldehydes and carboxylic acids.

Reduction: Primary amines.

Substitution: Various conjugated products depending on the reacting functional group.

科学研究应用

Key Applications

-

Bioconjugation :

- Amino-PEG10-alcohol serves as an effective linker for attaching drugs to antibodies or other biomolecules. This property is crucial for developing targeted therapies that enhance drug delivery to specific cells or tissues.

- Case Study : In cancer therapy, bioconjugates formed using this compound have shown improved targeting of tumor cells while minimizing off-target effects.

-

Drug Delivery Systems :

- The compound's ability to improve solubility and bioavailability makes it valuable in drug delivery systems. It can facilitate the transport of hydrophobic drugs through aqueous environments.

- Data Table :

Application Area Benefits Examples Targeted Drug Delivery Enhanced solubility and stability Chemotherapeutics linked to antibodies Vaccine Development Improved antigen presentation Antigen delivery systems using eVLPs -

In Vitro Diagnostics :

- This compound is utilized in the development of diagnostic assays such as enzyme-linked immunosorbent assays (ELISA) and chemiluminescence immunoassays (CLIA).

- Case Study : Research has demonstrated that using this compound in diagnostic kits improves sensitivity and specificity by enhancing the binding interactions between antigens and antibodies.

-

Vaccine Development :

- The compound has been engineered into virus-like particles (VLPs) for effective antigen delivery in cancer vaccines. The PEG spacer enhances the stability and immunogenicity of these VLPs.

- Case Study : A study reported the successful use of PEG10 in constructing VLPs that co-deliver peptides and adjuvants to antigen-presenting cells, significantly improving immune responses against liver cancer-specific neoantigens .

-

Surface Modification :

- This compound is employed for modifying surfaces in biomedical devices to improve biocompatibility and reduce protein adsorption.

- Data Table :

Surface Modification Type Purpose Outcome Biomedical Implants Enhance biocompatibility Reduced inflammatory response Diagnostic Devices Minimize nonspecific binding Increased assay performance

作用机制

The mechanism of action of Amino-PEG10-alcohol involves its ability to react with various functional groups, thereby modifying the properties of the target molecules. The amino group can form covalent bonds with carboxylic acids, activated NHS esters, and carbonyls, while the alcohol group can undergo further derivatization or replacement with other reactive functional groups. This allows for the creation of targeted drug delivery systems and the modification of biomolecules for various applications .

相似化合物的比较

Amino-PEG10-alcohol is unique due to its 10-unit PEG chain, which provides enhanced solubility and steric hindrance. Similar compounds include:

Amino-PEG5-alcohol: Contains a 5-unit PEG chain, offering less solubility and steric hindrance compared to this compound.

Amino-PEG20-alcohol: Contains a 20-unit PEG chain, providing greater solubility and steric hindrance but may be more challenging to synthesize and purify.

Amino-PEG10-acid: Contains an acid group instead of an alcohol group, offering different reactivity and applications .

生物活性

Amino-PEG10-alcohol, also known as Amino-Polyethylene Glycol 10-alcohol, is a versatile compound widely utilized in scientific research due to its unique structural properties. This article delves into its biological activity, synthesis methods, applications, and relevant case studies.

Chemical Structure and Properties

This compound has the chemical formula and a CAS number of 129449-09-8. The compound features both an amino group (-NH) and a hydroxyl group (-OH), which contribute to its hydrophilic nature. The polyethylene glycol (PEG) spacer enhances solubility in aqueous environments, making it suitable for various biochemical applications.

Biological Activity

1. Bioconjugation and Drug Delivery:

this compound acts as a linker molecule in bioconjugation processes. Its amino group facilitates stable linkages with carboxylic acids and other electrophiles, allowing for the modification of biomolecules and surfaces. These properties are particularly valuable in drug delivery systems where enhanced solubility and bioavailability are critical for therapeutic efficacy.

2. Interaction with Biomolecules:

The reactivity of this compound with other biomolecules is a focal point of research. It has been shown to improve the stability and targeting capabilities of bioconjugates, which can effectively target specific cells or tissues in therapeutic applications.

Case Study 1: Role in Prenatal Alcohol Exposure

A study highlighted the role of PEG10 (a related protein) in mediating apoptosis resistance in neural stem cells (NSCs) during differentiation when exposed to ethanol. Elevated levels of PEG10 were associated with enhanced neuronal maturation, suggesting potential protective mechanisms against ethanol-induced developmental disruptions . Although this compound itself was not the focus, the insights into PEG10's biological activity provide context for understanding similar compounds.

Case Study 2: Methylation and Alcohol Use Disorders

Research indicated that alcohol consumption is linked to significant changes in DNA methylation patterns, particularly involving genes like SLC7A11. While this compound was not directly studied, its potential use in therapeutic interventions for alcohol-related disorders could be inferred from its properties as a bioconjugate agent .

Synthesis Methods

This compound can be synthesized through various methods, including:

- Direct amination of PEG derivatives: This method involves reacting PEG with amines to introduce amino functional groups.

- Modification of existing PEG structures: Chemical modifications can enhance the reactivity of PEG chains to facilitate bioconjugation.

Applications

The applications of this compound span multiple fields:

属性

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H43NO10/c21-1-3-23-5-7-25-9-11-27-13-15-29-17-19-31-20-18-30-16-14-28-12-10-26-8-6-24-4-2-22/h22H,1-21H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXOVKDXWDUGJLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H43NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。